2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid
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Overview
Description
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropyl ether group, an aminomethyl group, and a trifluoroacetic acid moiety. These functional groups contribute to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isopropyl ether group: This can be achieved by reacting an alcohol with isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the aminomethyl group: This step involves the reaction of a suitable precursor with formaldehyde and a primary amine under reductive amination conditions.
Esterification: The final step involves the esterification of the intermediate with trifluoroacetic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or thiols can replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or thiols.
Scientific Research Applications
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetic acid moiety can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate
- 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, hydrochloride
Uniqueness
The presence of the trifluoroacetic acid moiety in 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-propan-2-yloxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3.C2HF3O2/c1-10(2)7-12(9-14)8-13(15)17-6-5-16-11(3)4;3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRVOVCAKIPMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCCOC(C)C)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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